molecular formula C18H14BrFN2O3S B2906270 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 325987-49-3

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide

Numéro de catalogue B2906270
Numéro CAS: 325987-49-3
Poids moléculaire: 437.28
Clé InChI: MDLPZHRGHILLEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound was first synthesized by GlaxoSmithKline and has since been used in various studies to investigate its mechanism of action and potential benefits in the treatment of diseases such as cancer.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves the inhibition of several kinases, including AKT, which is a key regulator of cell survival and proliferation. By inhibiting AKT, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation. This mechanism of action has been extensively studied and has been shown to be effective in various preclinical models of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. These effects may have potential therapeutic applications in the treatment of diseases such as diabetes and neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide for lab experiments is its high purity and yield, which makes it suitable for use in various assays and preclinical models. However, one of the limitations of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide is its specificity, as it primarily targets AKT and may not be effective against other kinases or in cancer cells that have developed resistance to AKT inhibitors.

Orientations Futures

There are several future directions for the study of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide. One potential direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer properties. Another potential direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to investigate the safety and efficacy of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide in clinical trials, which may pave the way for its eventual use in the clinic.

Méthodes De Synthèse

The synthesis of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the thiazole and benzamide moieties. The process is complex and involves the use of various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.

Propriétés

IUPAC Name

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O3S/c1-24-15-6-3-10(7-16(15)25-2)14-9-26-18(21-14)22-17(23)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPZHRGHILLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.